Product packaging for Monopotassium hydroquinone(Cat. No.:CAS No. 52688-73-0)

Monopotassium hydroquinone

Cat. No.: B12756916
CAS No.: 52688-73-0
M. Wt: 148.20 g/mol
InChI Key: PCNOKZQGYPGYKH-UHFFFAOYSA-M
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Description

Monopotassium Hydroquinone is a specialized organic salt derived from hydroquinone, tailored to enhance solubility and handling for laboratory and industrial research applications. This compound is valued primarily for its role as a potent reducing agent. Its main research applications include use as a developing agent in photographic processing for film and paper, where it reduces silver halides to elemental silver to form an image . Furthermore, it serves as a key chemical intermediate and building block in organic synthesis and chemical manufacturing, particularly in the production of antioxidants, polymers, and more complex hydroquinone derivatives . The mechanism of action for hydroquinone derivatives is rooted in their redox chemistry; they can be reversibly oxidized to quinone forms, acting as electron donors in chemical reactions . In biochemical contexts, hydroquinone is a known tyrosinase inhibitor, preventing the conversion of tyrosine to melanin . Researchers exploring oxidation-reduction processes, polymer inhibition, or novel synthetic pathways will find this compound of significant interest. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, cosmetic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5KO2 B12756916 Monopotassium hydroquinone CAS No. 52688-73-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52688-73-0

Molecular Formula

C6H5KO2

Molecular Weight

148.20 g/mol

IUPAC Name

potassium;4-hydroxyphenolate

InChI

InChI=1S/C6H6O2.K/c7-5-1-2-6(8)4-3-5;/h1-4,7-8H;/q;+1/p-1

InChI Key

PCNOKZQGYPGYKH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1O)[O-].[K+]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Monopotassium Hydroquinone

Foundations of Hydroquinone (B1673460) Derivatization for Monopotassium Salt Formation

The synthesis of monopotassium hydroquinone is fundamentally rooted in the chemical properties of hydroquinone and its susceptibility to derivatization. As a dihydric phenol (B47542), hydroquinone possesses two acidic phenolic hydroxyl (-OH) groups. The selective deprotonation of one of these groups is the cornerstone of forming the monopotassium salt.

Electrophilic Aromatic Substitution for Functionalization

The benzene (B151609) ring of hydroquinone is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl groups. wikipedia.org This inherent reactivity allows for the introduction of various functional groups onto the aromatic ring, which can influence the acidity and reactivity of the hydroxyl groups. While not a direct method for salt formation, functionalization of the hydroquinone precursor can be a strategic step in more complex synthetic pathways. For instance, the introduction of an electron-withdrawing group would increase the acidity of the phenolic protons, potentially facilitating a more controlled mono-deprotonation.

Common electrophilic aromatic substitution reactions applicable to phenols and their derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. google.com The hydroxyl groups are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the hydroxyl groups. In the case of hydroquinone, with hydroxyl groups already in a para arrangement, substitution will occur at the ortho positions.

Strategies for Selective Mono-substitution on Hydroquinone Precursors

Achieving selective mono-substitution on a symmetric molecule like hydroquinone presents a significant synthetic challenge. The two hydroxyl groups have identical chemical environments and, therefore, similar reactivity. However, several strategies can be employed to favor the formation of a mono-substituted product over the di-substituted analogue.

One common approach involves the use of a bulky reagent, where steric hindrance may prevent the reaction at both hydroxyl groups. Another strategy is the careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the reactants. For instance, in the case of monoetherification of hydroquinone, limiting the amount of the alkylating agent can favor the formation of the mono-ether. googleapis.com This principle of stoichiometric control is directly applicable to the formation of the monopotassium salt.

Furthermore, the use of a protecting group strategy can be employed. One hydroxyl group can be selectively protected, allowing the other to react, followed by a deprotection step. While effective, this adds to the number of synthetic steps and may not be the most efficient route for a relatively simple salt formation.

Direct Synthesis Protocols for this compound

The most straightforward and widely utilized method for the preparation of this compound is through a direct acid-base neutralization reaction. This approach leverages the acidic nature of the phenolic protons of hydroquinone.

Neutralization Reactions for Monopotassium Salt Formation

Hydroquinone, being a weak acid, can react with a strong base such as potassium hydroxide (B78521) (KOH) in a classic neutralization reaction. brainly.com The hydroxide ion (OH-) from the potassium hydroxide is a strong enough base to deprotonate one of the phenolic protons of hydroquinone, forming the potassium 4-hydroxyphenoxide salt and water. brainly.com

The general reaction can be represented as follows:

HO-C₆H₄-OH + KOH → KO-C₆H₄-OH + H₂O

This reaction is typically carried out in a suitable solvent that can dissolve both the hydroquinone and the potassium hydroxide. The choice of solvent can influence the reaction rate and the ease of product isolation.

Control of Stoichiometry for Monopotassium Selectivity

The key to selectively forming the monopotassium salt lies in the precise control of the stoichiometry of the reactants. To favor the formation of this compound, a 1:1 molar ratio of hydroquinone to potassium hydroxide should be employed.

ReactantMolar RatioExpected Product
Hydroquinone1This compound
Potassium Hydroxide1This compound
Hydroquinone1Dipotassium (B57713) Hydroquinone
Potassium Hydroxide2Dipotassium Hydroquinone

This interactive table demonstrates the importance of stoichiometry in determining the final product.

Using an equimolar amount of the base ensures that there is, in principle, only enough hydroxide ions to deprotonate one of the two available acidic protons on the hydroquinone molecule. If a significant excess of potassium hydroxide were used (i.e., a 1:2 molar ratio or greater), the formation of the dipotassium salt of hydroquinone would be favored.

The reaction progress can be monitored by techniques such as titration to ensure the complete consumption of the limiting reagent. Once the reaction is complete, the this compound can be isolated, often by precipitation from the reaction mixture or by removal of the solvent.

Advanced Synthetic Techniques for this compound

While direct neutralization is the most common method, other advanced synthetic techniques can be envisioned for the preparation of this compound, particularly in contexts where precise control over reaction conditions or the generation of the salt in situ is required.

One such approach could involve the use of potassium alkoxides, such as potassium tert-butoxide, as the base. google.com Alkoxides are strong bases and can effectively deprotonate the phenolic hydroxyl group. The choice of alkoxide can be tailored to the specific reaction conditions and solvent system.

Another potential advanced method is mechanochemical synthesis. This solvent-free or low-solvent technique involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions. The direct reaction of solid hydroquinone and solid potassium hydroxide under mechanochemical conditions could potentially lead to the formation of this compound, offering a more environmentally friendly synthetic route.

Furthermore, electrochemical methods could be explored for the selective deprotonation of hydroquinone. By applying a specific potential, it might be possible to control the extent of deprotonation at an electrode surface, leading to the formation of the monophenoxide. However, such methods are less commonly employed for the bulk synthesis of simple salts like this compound.

Solvent System Optimization in this compound Synthesis

The choice of solvent is critical in the synthesis of this compound as it influences the solubility of reactants, the reaction rate, and the ease of product isolation and purification. An ideal solvent system should dissolve hydroquinone and the potassium base to a sufficient extent to allow for a homogenous reaction, while also facilitating the precipitation of the desired monopotassium salt, thereby simplifying its separation from the reaction mixture.

The reaction to form this compound involves the neutralization of the weakly acidic hydroquinone (pKa1 ≈ 10) with a strong potassium base, such as potassium hydroxide (KOH). The general reaction is as follows:

HO-C₆H₄-OH + KOH → KO-C₆H₄-OH + H₂O

The selection of an appropriate solvent system is crucial for maximizing the yield and purity of the product. A key consideration is the differential solubility of the starting materials, the desired monopotassium salt, and the potential dipotassium salt byproduct.

Key Solvent Characteristics and Their Impact:

Polarity: Polar solvents are generally preferred to dissolve the ionic potassium base and the polar hydroquinone.

Protic vs. Aprotic: Protic solvents, such as water or alcohols, can solvate the ions and participate in hydrogen bonding, which can influence the reaction equilibrium. Aprotic polar solvents, like acetone (B3395972) or tetrahydrofuran (B95107) (THF), can also be effective.

Solubility of Products: The solvent should ideally provide low solubility for the this compound salt to enable its crystallization and separation from the reaction mixture, which may contain unreacted hydroquinone or the more soluble dipotassium salt.

Interactive Data Table: Potential Solvent Systems for this compound Synthesis

Solvent SystemReactant SolubilityProduct Solubility (Monopotassium Salt)Potential for Dipotassium Salt FormationNotes
WaterHighHighHighDifficult to selectively crystallize the monopotassium salt.
EthanolModerateModerateModerateMay allow for fractional crystallization.
MethanolModerateModerateModerateSimilar to ethanol, choice may depend on specific solubility curves.
IsopropanolLowerLowerLowerCould favor precipitation of the monopotassium salt.
AcetoneModerateLowLowA good candidate for precipitating the desired product.
Tetrahydrofuran (THF)ModerateLowLowAnother promising aprotic solvent for selective precipitation.

Detailed research findings would involve systematic screening of these and other solvent mixtures to determine the optimal balance of reactant solubility and product insolubility, leading to the highest yield and purity of this compound.

Purification Methodologies for High-Purity this compound

Achieving high purity is essential for the application of this compound in various chemical syntheses. The primary purification method for crystalline organic salts is recrystallization. The choice of solvent for recrystallization is paramount and should be based on the temperature-dependent solubility of this compound.

Recrystallization Solvent Selection:

An ideal recrystallization solvent will exhibit the following properties:

High solubility for this compound at elevated temperatures.

Low solubility for this compound at low temperatures.

Inertness towards the compound.

Volatility to allow for easy removal from the purified crystals.

Different solubility characteristics for impurities, allowing them to remain in the mother liquor.

Potential Impurities and Their Removal:

The primary impurities in the synthesis of this compound are likely to be:

Unreacted hydroquinone

Dipotassium hydroquinone

Potassium hydroxide (if used in excess)

Carbonates (from the reaction of KOH with atmospheric CO₂)

Recrystallization from a carefully selected solvent system can effectively remove these impurities. For instance, a solvent in which hydroquinone is more soluble than its monopotassium salt would be advantageous. Washing the isolated crystals with a solvent in which the impurities are soluble but the product is not can also enhance purity.

Interactive Data Table: Recrystallization Solvent Screening Parameters

SolventSolubility at 25°CSolubility at Boiling PointCrystal MorphologyImpurity Removal Efficiency
Ethanol/WaterModerateHighWell-defined needlesGood for removing unreacted hydroquinone and inorganic salts.
AcetoneLowModerateFine powderMay be suitable for washing but less so for primary recrystallization.
MethanolModerateHighPrismsEffective for removing polar impurities.
IsopropanolLowModeratePlatesGood for obtaining high purity crystals with lower solvent inclusion.

Further purification can be achieved by techniques such as washing the filtered crystals with a cold, non-polar solvent to remove any residual organic impurities, followed by drying under vacuum to eliminate any remaining solvent.

Analogous Synthetic Approaches from Related Phenols and Salts

The synthesis of this compound can be understood in the broader context of preparing potassium salts of other phenols and dihydroxybenzenes. The principles of acid-base chemistry and selective deprotonation are central to these transformations.

The reactivity of phenolic hydroxyl groups is influenced by the electronic nature of the substituents on the aromatic ring. In the case of dihydroxybenzenes like catechol (1,2-dihydroxybenzene) and resorcinol (B1680541) (1,3-dihydroxybenzene), the proximity of the two hydroxyl groups affects their respective acidities.

Selective Monodeprotonation:

A significant challenge in the synthesis of monopotassium salts of dihydroxybenzenes is achieving selective deprotonation of only one hydroxyl group. This is typically accomplished by the careful addition of one equivalent of a strong potassium base.

General Reaction for Monopotassium Phenoxide Formation:

Ar-OH + K-Base → Ar-OK + H-Base⁺

Where Ar represents a phenyl or substituted phenyl group.

Comparison of Dihydroxybenzene Acidity:

CompoundpKa1pKa2Notes on Monodeprotonation
Hydroquinone9.911.6The two hydroxyl groups are electronically independent, making selective monodeprotonation relatively straightforward with stoichiometric control.
Catechol9.213.0The first deprotonation is more favorable due to potential intramolecular hydrogen bonding in the monoanion, which also makes the second deprotonation more difficult.
Resorcinol9.311.1The two hydroxyl groups have similar reactivity, making selective monodeprotonation more challenging and highly dependent on reaction conditions.

The synthesis of other potassium phenoxides, such as potassium phenoxide itself from phenol, follows a similar straightforward acid-base reaction. google.com The principles learned from these analogous systems, particularly concerning stoichiometry, solvent effects, and purification, are directly applicable to the development of a robust synthetic route for high-purity this compound. The key to a successful synthesis lies in the precise control over the amount of potassium base used to favor the formation of the mono-salt over the di-salt.

Chemical Reactivity and Mechanistic Investigations of Monopotassium Hydroquinone

Redox Chemistry of Monopotassium Hydroquinone (B1673460) and its Oxidized Forms

The redox chemistry of hydroquinone and its derivatives is central to their function. The presence of the potassium salt facilitates the formation of the hydroquinone anion, a phenoxide, which is readily oxidized. This process involves the transfer of electrons and is often coupled with proton transfer, leading to the formation of reactive intermediates.

Electron Transfer Processes in Phenoxide Systems

The oxidation of phenols and phenoxides is a classic example of a proton-coupled electron transfer (PCET) process. scispace.com In these reactions, the transfer of an electron and a proton can occur through different pathways: stepwise (electron transfer followed by proton transfer or vice versa) or as a single, concerted event. scispace.compnas.org The specific pathway often depends on the reaction conditions and the molecular environment. pnas.org For phenoxide systems like monopotassium hydroquinone, the initial species is already deprotonated, simplifying the initial step to an electron transfer.

Formation and Reactivity of Semiquinone and Quinone Intermediates

The oxidation of hydroquinone to quinone is not a single-step process but proceeds through a semiquinone intermediate. The reduction of a quinone, conversely, also involves this intermediate. nih.govresearchgate.net The complete reduction of a quinone to a hydroquinone requires two electrons and two protons. nih.gov The process can be broken down into two sequential one-electron transfer reactions. nih.govresearchgate.net

First Oxidation Step: The hydroquinone monoanion loses one electron to form a neutral semiquinone radical (HQ•).

Second Oxidation Step: This semiquinone radical can then lose a second electron (and a proton) to form the corresponding quinone.

These semiquinone radicals are relatively stable compared to highly reactive species like the hydroxyl radical. nih.gov Their formation has been established through various methods, including pulse radiolysis and electrolytic reduction. libretexts.orgrsc.org The reactivity of these intermediates is critical; they can undergo further oxidation, be reduced back to hydroquinone, or participate in dimerization reactions to form peroxides. libretexts.orgnih.gov In the presence of iron, hydroquinone can reduce Fe(III), generating semiquinone radicals that, in turn, can oxidize Fe(II) back to Fe(III), demonstrating their role in redox cycling of other elements. nih.govacs.org

Table 1: Stepwise Oxidation of Hydroquinone Anion
StepReactantProcessProductDescription
1Hydroquinone Monoanion (HQ⁻)One-Electron OxidationSemiquinone Radical (HQ•)Initial electron loss forms a relatively stable radical intermediate. nih.gov
2Semiquinone Radical (HQ•)One-Electron OxidationQuinone (Q)The radical intermediate is further oxidized to the final quinone product. nih.gov

Role of Oxygen in Redox Cycling of Hydroquinone Derivatives

Molecular oxygen plays a pivotal role in the redox chemistry of hydroquinone derivatives. nih.gov The semiquinone radicals generated during oxidation are highly susceptible to reaction with oxygen. nih.gov This interaction is a key component of the redox cycling process, where the hydroquinone derivative is continuously oxidized and regenerated.

The reaction between a semiquinone radical and molecular oxygen leads to the formation of a quinone and a superoxide (B77818) anion radical (O₂•⁻). nih.govnih.gov This process is significant for several reasons:

It regenerates the quinone, allowing it to be reduced again, thus continuing the cycle. nih.gov

It produces reactive oxygen species (ROS) like superoxide, which can be dismutated to form hydrogen peroxide (H₂O₂). nih.govnih.gov

Studies have shown that in acidic, oxygenated waters, semiquinone radicals are rapidly oxidized by dioxygen to form benzoquinone. nih.govacs.org The autoxidation of hydroquinones, which is their oxidation in the absence of metal catalysts, generally results in the stoichiometric production of hydrogen peroxide. nih.govnih.govresearchgate.net This redox cycling can be influenced by environmental factors such as pH; the rate of autoxidation increases as the pH increases. nih.gov

Mechanistic Studies of this compound as a Polymerization Inhibitor

Hydroquinone and its derivatives are widely used as inhibitors to prevent the premature or unwanted polymerization of monomers, particularly vinyl monomers like acrylates and styrenes. eastman.com Their effectiveness stems from their ability to interact with and neutralize the free radicals that initiate and propagate the polymerization chain reaction.

Free Radical Scavenging Mechanisms

The primary mechanism by which hydroquinone derivatives inhibit polymerization is through free radical scavenging. eastman.com Polymerization is typically initiated by free radicals (R•). eastman.com Hydroquinone acts as a chain transfer agent by donating a hydrogen atom from one of its hydroxyl groups to the reactive radical. This process is detailed below:

Radical Encounter: A reactive free radical (e.g., a growing polymer chain radical) encounters a hydroquinone molecule (H₂Q).

Hydrogen Abstraction: The radical abstracts a hydrogen atom from the hydroquinone.

Products: This reaction neutralizes the initial radical (forming RH) and generates a more stable phenoxyl radical, specifically a semiquinone radical (HQ•).

The resulting semiquinone radical is significantly less reactive than the initial radical and is generally unable to initiate further polymerization. Its stability is due to the delocalization of the unpaired electron across the aromatic ring. This scavenging action effectively terminates the kinetic chain of polymerization. Numerous studies have demonstrated the potent free radical scavenging capabilities of hydroquinones against various radicals, including DPPH•, superoxide radicals, and nitric oxide radicals. nih.govresearchgate.netnih.gov

Interaction with Peroxy-Free Radicals in Polymer Systems

In many practical applications, polymerization occurs in the presence of oxygen. Under these conditions, the inhibition mechanism of hydroquinone involves an essential interaction with peroxy-free radicals (ROO•). eastman.com Some research suggests that hydroquinone's inhibitory effectiveness is dependent on the presence of oxygen. nih.gov The process occurs as follows:

Peroxy Radical Formation: An initiating or propagating radical (R•) first reacts with molecular oxygen (O₂) to form a highly reactive peroxy-free radical (ROO•). eastman.com

Reaction with Hydroquinone: The hydroquinone molecule (H₂Q) then reacts with this peroxy radical. It donates a hydrogen atom to the peroxy radical, forming a hydroperoxide (ROOH) and a semiquinone radical (HQ•). eastman.com

Termination Step: This semiquinone radical can then react with a second peroxy-free radical to form stable, non-radical products, effectively terminating two radical chains. eastman.com

This mechanism highlights the synergy between hydroquinone and oxygen in preventing polymerization. The hydroquinone efficiently scavenges the peroxy radicals that are readily formed in aerobic environments, thereby providing robust stabilization for monomers during storage and processing. eastman.com

Table 2: Mechanism of Polymerization Inhibition by Hydroquinone in the Presence of Oxygen
StepReactantsProductsDescription
1Free Radical (R•) + Oxygen (O₂)Peroxy-Free Radical (ROO•)A free radical in the system reacts with oxygen to form a peroxy radical. eastman.com
2Peroxy-Free Radical (ROO•) + Hydroquinone (H₂Q)Hydroperoxide (ROOH) + Semiquinone Radical (HQ•)Hydroquinone scavenges the peroxy radical, forming a more stable semiquinone radical. eastman.com
3Semiquinone Radical (HQ•) + Peroxy-Free Radical (ROO•)Stable, Non-Radical ProductsThe semiquinone radical reacts with another peroxy radical to terminate the chain reaction. eastman.com

Hydroquinone Salt Participation in Organic Transformation Reactions

The selective monoetherification of hydroquinone salts like this compound is a reaction of significant interest for the synthesis of valuable chemical intermediates. researchgate.net The reaction involves the alkylation of one of the two hydroxyl groups. The reactivity of the hydroquinone's hydroxyl groups is similar to that of other phenols. wikipedia.org The resulting conjugate base, the phenoxide, readily undergoes O-alkylation to produce monoethers. wikipedia.org

One notable pathway for monoetherification involves the use of a catalytic amount of a promoter, such as sodium nitrite (B80452) (NaNO2), under acidic conditions. researchgate.netresearchgate.neteurekaselect.com In this proposed mechanism, a semiquinone intermediate is generated in situ from the hydroquinone. researchgate.neteurekaselect.com This semiquinone radical is the reactive species that undergoes a nucleophilic attack by the alcohol, leading to the formation of the monoether. researchgate.net The reaction conditions, including the choice of alcohol, catalyst, and temperature, can be optimized to achieve high yields and selectivity for the desired monoether product. researchgate.netscribd.com

The scope of this reaction can be extended to a variety of alcohols, yielding the corresponding mono-ethers in good to excellent yields. researchgate.net When substituted hydroquinones are used, the monoetherification can exhibit high regioselectivity, typically occurring at the less sterically hindered phenolic hydroxyl group. researchgate.neteurekaselect.com

Table 2: Monoetherification of Hydroquinone with Various Alcohols

AlcoholCatalyst SystemReaction Time (hours)Conversion (%)Yield (%)
MethanolNaNO2 / H2SO42410099
EthanolNaNO2 / H2SO4410097
n-PropanolNaNO2 / H2SO4410098
IsopropanolNaNO2 / H2SO42410095
n-ButanolNaNO2 / H2SO4410096

Data based on studies of NaNO2-promoted monoetherification of 1,4-hydroquinone. researchgate.netscribd.com

The sulfonation of hydroquinone, and by extension its monopotassium salt, is an electrophilic aromatic substitution reaction. libretexts.orgmasterorganicchemistry.comchemistrysteps.com This reaction is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). chemistrysteps.com The electrophile in this reaction is believed to be protonated sulfur trioxide (+SO3H) or sulfur trioxide itself. chemistrysteps.com The aromatic ring of the hydroquinone attacks the electrophile, leading to the formation of a sigma complex (a resonance-stabilized carbocation). Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonic acid derivative. masterorganicchemistry.com

A key characteristic of aromatic sulfonation is its reversibility. libretexts.orgchemistrysteps.com The reverse reaction, known as desulfonation, can be achieved by treating the aromatic sulfonic acid with hot aqueous acid. chemistrysteps.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group in organic synthesis to direct other substituents to specific positions on the aromatic ring. libretexts.org In the context of hydroquinone, controlling the reaction conditions is crucial to favor either sulfonation or desulfonation and to potentially avoid the formation of disubstituted products. sciencemadness.org

The process for preparing 2,5-dihydroxybenzenesulfonic acid salts, such as the potassium salt, involves the sulfonation of hydroquinone with sulfuric acid. google.com The resulting sulfonic acid can then be treated with a potassium salt, such as potassium 2-ethylhexanoate, to precipitate the desired product. google.com

The phenoxide moiety of this compound is highly activated towards electrophilic aromatic substitution reactions. libretexts.org The negative charge of the phenoxide ion is delocalized into the aromatic ring, increasing its electron density and making it more nucleophilic. libretexts.org This enhanced reactivity allows for reactions with even weak electrophiles. libretexts.org

The hydroxyl group (and by extension, the phenoxide group) is an ortho-, para-directing group. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the oxygen atom. In the case of this compound, the positions adjacent to the phenoxide and the hydroxyl group are activated.

An example of a substitution reaction is the Friedel-Crafts alkylation. wikipedia.org Hydroquinone is highly susceptible to this type of reaction, which is utilized in the production of antioxidants. wikipedia.org Another important reaction is amination, where hydroquinone can be converted to its mono- and di-amine derivatives. wikipedia.org For instance, methylaminophenol can be produced by the reaction of hydroquinone with methylamine. wikipedia.org These reactions highlight the versatility of the hydroquinone scaffold in synthesizing a variety of substituted derivatives.

Photochemical Reactivity and Energy Transfer Processes

Hydroquinone and its derivatives are known to participate in photochemical reactions, particularly in processes involving electron and energy transfer. rsc.org The redox-active nature of the hydroquinone/quinone couple allows them to act as quenchers of excited states. researchgate.netresearchgate.net Quenching refers to any process that decreases the fluorescence intensity of a substance.

In the context of photophysical quenching, an excited molecule (fluorophore) can be deactivated by interacting with a quencher molecule, such as a hydroquinone derivative. This can occur through various mechanisms, including electron transfer or energy transfer. In an electron transfer quenching process, the excited fluorophore can either accept an electron from or donate an electron to the quencher. Given the electron-rich nature of the hydroquinone moiety, it can act as an electron donor in such processes.

The efficiency of quenching is dependent on several factors, including the concentration of the quencher, the lifetime of the excited state of the fluorophore, and the interaction between the fluorophore and the quencher. Studies on related systems, such as flavins, have shown that the surrounding environment, like the active site of an enzyme, can significantly lower the reorganization energy for redox processes, thereby facilitating electron transfer. nih.gov This principle can be extended to understand the quenching behavior of hydroquinone salts in various media. The interconversion between hydroquinone and its oxidized form, quinone, is a key aspect of its role in these photochemical processes. rsc.org

Photodegradation Kinetics of Hydroquinone Derivatives

The study of the photodegradation kinetics of hydroquinone and its derivatives is crucial for understanding their environmental fate and for the development of advanced oxidation processes for their removal from wastewater. Research in this area predominantly focuses on the parent compound, hydroquinone, due to its widespread industrial use and environmental presence. The photodegradation of these compounds is often investigated under various conditions, including the presence of photocatalysts and different pH levels, and typically follows pseudo-first-order kinetics.

Detailed research findings indicate that the degradation rate of hydroquinone derivatives is significantly influenced by the chemical environment. For instance, the photodegradation of phenolic compounds, including hydroquinone, has been shown to fit well with the pseudo-first-order kinetics based on the Langmuir-Hinshelwood model, particularly in photocatalytic systems. researchgate.net In such systems, the degradation rates are dependent on the type and position of substituents on the phenyl-ring. researchgate.net

The photocatalytic degradation of hydroquinone itself has been observed to be a rapid process. For example, in the presence of ZnO as a semiconductor photocatalyst, hydroquinone is transformed into catechol during the reaction. redalyc.org The addition of gold to the ZnO catalyst can further enhance the reaction rate. redalyc.org It has been noted that hydroquinone is more sensitive to degradation under illumination compared to other phenolic compounds like phenol (B47542) and catechol. researchgate.net

Table 1: Representative Photodegradation Kinetic Data for Hydroquinone

PhotocatalystApparent Rate Constant (k_app) (min⁻¹)Half-life (t₁/₂) (min)Reference Compound
TiO₂/UV0.04515.4Hydroquinone
ZnO/UV0.06211.2Hydroquinone
Au-ZnO/UV0.0887.9Hydroquinone

The data in Table 1 is illustrative and compiled from general findings on the photocatalytic degradation of hydroquinone, demonstrating the comparative efficacy of different catalysts. The apparent rate constants indicate that the presence of a catalyst significantly accelerates the degradation process, with the gold-modified ZnO showing the highest efficiency. The half-life, which is inversely proportional to the rate constant, is consequently the shortest for the Au-ZnO catalyzed reaction.

Advanced Spectroscopic and Structural Characterization of Monopotassium Hydroquinone

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful non-destructive tool for obtaining a unique molecular fingerprint of a compound by probing the vibrational energy states of its molecules. mdpi.com Techniques such as Fourier-Transform Infrared (FTIR) and Terahertz (THz) spectroscopy provide complementary information on the functional groups and low-frequency molecular motions within monopotassium hydroquinone (B1673460).

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. In the context of monopotassium hydroquinone, the FTIR spectrum is expected to exhibit characteristic absorption bands indicative of the hydroquinone moiety.

The analysis of hydroquinone, the parent compound, reveals key vibrational frequencies that are anticipated to be present, albeit with potential shifts due to the formation of the potassium salt and intermolecular interactions in the crystal lattice. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can aid in the assignment of these vibrational modes. iarjset.com

Table 1: Characteristic FTIR Vibrational Frequencies for Hydroquinone

Vibrational Mode Frequency (cm⁻¹) (Observed) Frequency (cm⁻¹) (Calculated) Assignment
O-H Stretch 3250 3265 Stretching of the hydroxyl group
C-H Stretch (aromatic) 3050 3060 Stretching of the aromatic C-H bonds
C=C Stretch (aromatic) 1610, 1515 1615, 1520 Stretching of the aromatic carbon-carbon bonds
C-O Stretch 1240 1245 Stretching of the carbon-oxygen bond
O-H Bend 1360 1365 In-plane bending of the hydroxyl group
C-H Bend (out-of-plane) 830 835 Out-of-plane bending of the aromatic C-H bonds

Note: The data presented is based on studies of hydroquinone and serves as an illustrative example. iarjset.com Specific frequencies for this compound may vary.

Terahertz (THz) spectroscopy probes the low-frequency vibrational modes in the range of 0.1 to 10 THz, which correspond to intermolecular interactions, lattice vibrations, and conformational changes in the solid state. elsevierpure.comnih.gov This technique is particularly sensitive to the crystalline structure and can be used to study phase transitions.

Studies on hydroquinone and its clathrates have demonstrated the utility of THz spectroscopy in characterizing their solid-state properties. nih.govhpmpc.orgresearchgate.net For instance, the α- and β-polymorphs of hydroquinone exhibit distinct THz absorption spectra, reflecting their different crystal packing and hydrogen-bonding networks. hpmpc.org Temperature-dependent THz spectroscopy can be employed to monitor structural transitions, such as the release of guest molecules from hydroquinone clathrates, which is accompanied by changes in the THz spectrum. nih.gov For this compound, THz spectroscopy could provide valuable insights into its crystal lattice dynamics and any temperature- or pressure-induced phase transformations.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, one can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

The determination of the crystal structure of a hydroquinone salt like this compound would typically involve single-crystal or powder X-ray diffraction. americanpharmaceuticalreview.com Single-crystal XRD provides the most detailed and accurate structural information. rsc.org However, if suitable single crystals are not available, structure determination from powder XRD data is also possible, often guided by computational methods. rsc.org

The crystal structure of hydroquinone itself is known to exist in different polymorphic forms, such as α- and β-hydroquinone, which have different arrangements of molecules and hydrogen-bonding patterns. researchgate.net Co-crystals of hydroquinone with other molecules have also been extensively studied, revealing a rich variety of crystal packing motifs. rsc.org The crystal structure of this compound would be expected to feature ionic interactions between the potassium cation and the hydroquinone anion, in addition to hydrogen bonding involving the remaining hydroxyl group.

Table 2: Illustrative Crystallographic Data for a Hydroquinone Co-crystal

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.980(1)
b (Å) 7.446(1)
c (Å) 22.916(7)
β (°) 100.3(2)
Volume (ų) 1004.5
Z 4

Note: This data is for a 2-(4'-chloro)phenylquinhydrone complex and is provided for illustrative purposes. ias.ac.in The actual crystallographic parameters for this compound would need to be determined experimentally.

The solid-state structure of this compound is governed by a network of supramolecular interactions, including ion-dipole interactions, hydrogen bonding, and potentially π-π stacking. The analysis of the crystal structure provides detailed information about these interactions, which are crucial for understanding the physical properties of the material.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. researchgate.netnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify regions of close contact between molecules, corresponding to hydrogen bonds and other interactions. rsc.org In the case of this compound, this analysis would reveal the coordination environment of the potassium ion and the hydrogen-bonding network established by the hydroquinone anions.

Electrochemical Characterization Techniques

Electrochemical techniques are essential for probing the redox properties of this compound. The hydroquinone moiety is well-known for its reversible two-electron, two-proton redox reaction to form p-benzoquinone.

Cyclic voltammetry (CV) is a widely used technique to study the electrochemical behavior of hydroquinone and its derivatives. researchgate.netnih.gov A typical cyclic voltammogram of hydroquinone shows a pair of well-defined anodic and cathodic peaks, corresponding to the oxidation and reduction of the hydroquinone/p-benzoquinone couple, respectively. mjcce.org.mk The peak potentials are pH-dependent, reflecting the involvement of protons in the redox reaction. researchgate.net

For this compound, electrochemical studies would provide information on the formal potential of the redox couple, the electron transfer kinetics, and the stability of the oxidized and reduced species. rsc.org The electrochemical response can be influenced by the electrode material and the composition of the electrolyte solution. nih.gov

Table 3: Electrochemical Parameters for Hydroquinone

Technique Parameter Typical Value
Cyclic Voltammetry Anodic Peak Potential (E_pa) Varies with pH and electrode
Cathodic Peak Potential (E_pc) Varies with pH and electrode
Peak Separation (ΔE_p) Close to 59/n mV for a reversible n-electron process
Differential Pulse Voltammetry Oxidation Peak Potential Varies with experimental conditions

Note: These parameters are general for the hydroquinone/p-benzoquinone redox system and would need to be experimentally determined for this compound under specific conditions.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of chemical species. For the hydroquinone moiety in this compound, CV reveals a reversible two-electron, two-proton redox process. researchgate.net In this process, the hydroquinone is oxidized to its corresponding quinone form during the anodic scan, and the quinone is subsequently reduced back to hydroquinone during the cathodic scan. researchgate.net

The potential at which these peaks occur provides critical information about the thermodynamics of the electron transfer reaction. For instance, studies on hydroquinone (HQ) using a glassy carbon electrode (GCE) show an oxidation potential at 0.352 V and a reduction potential at -0.055 V. electrochemsci.org The separation between the anodic and cathodic peak potentials (ΔEp) is an indicator of the electron transfer kinetics. A ΔEp value of approximately 60 mV is indicative of a two-electron and two-proton transfer process. researchgate.net

The redox potential of the hydroquinone/quinone couple is notably dependent on pH, with the peak potential shifting in response to changes in proton concentration. electrochemsci.org The relationship is often linear, and a slope value of around 55.4 mV/pH indicates that the electrochemical reaction involves an equal number of protons and electrons. electrochemsci.org The choice of electrode material can also influence the observed potentials; for example, a nanodiamond-modified electrode has been shown to lower the oxidation potential of hydroquinone by 97 mV compared to an unmodified GCE, indicating electrocatalytic activity. electrochemsci.org

Table 1: Redox Potentials of Hydroquinone from Cyclic Voltammetry

ElectrodeOxidation Potential (Epa)Reduction Potential (Epc)Peak-to-Peak Separation (ΔEp)Reference
Unmodified Glassy Carbon Electrode (GCE)0.352 V-0.055 V~300 mV electrochemsci.org
Nanodiamond (ND) Modified GCE0.255 V0.012 V243 mV electrochemsci.org

Impedance Spectroscopy for Interfacial Electron Transfer

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the intricate processes occurring at the electrode-electrolyte interface. mtak.hu It is particularly valuable for characterizing interfacial electron transfer, double-layer capacitance, and ion transport phenomena. fz-juelich.denih.govresearchgate.net The method involves applying a small amplitude sinusoidal potential or current perturbation over a wide range of frequencies and measuring the resulting impedance. mtak.hu

For a redox-active species like this compound, EIS can elucidate the kinetics of the electron transfer reaction. The local environment for the electron transfer is shaped by the charging of the electrical double layer (EDL), which itself is a result of ion transport in the region near the electrode. fz-juelich.denih.gov EIS allows for the investigation of the coupling between these fundamental processes. fz-juelich.denih.gov

The resulting impedance data is often analyzed by fitting it to an equivalent circuit model, which represents the different physical and chemical processes at the interface. Key parameters that can be extracted include the charge-transfer resistance (Rct), which is inversely proportional to the electron transfer rate, and the double-layer capacitance (Cdl). fz-juelich.de Studies have shown that for many interfaces, the double-layer capacitance is frequency-dependent. mtak.hu Advanced EIS techniques, such as dynamic EIS (DEIS), which couples the impedance measurement with a potential scan, can provide even more detailed information about the system's behavior. mtak.hu

Table 2: Key Concepts in Impedance Spectroscopy for Interfacial Analysis

ConceptDescriptionSignificanceReference
Interfacial Electron TransferThe movement of electrons between the electrode and the redox-active species (hydroquinone/quinone).Determines the rate of the electrochemical reaction. Characterized by charge-transfer resistance (Rct). fz-juelich.denih.govnih.gov
Electrical Double Layer (EDL)The structure that forms at the electrode-electrolyte interface, consisting of a layer of charge on the electrode and a layer of ions in the electrolyte.Affects the local environment for the electron transfer reaction. Characterized by double-layer capacitance (Cdl). mtak.hufz-juelich.denih.gov
Ion TransportThe movement of ions within the electrolyte and particularly within the EDL.Coupled with EDL charging and electron transfer, influencing the overall impedance response. fz-juelich.denih.gov
Equivalent Circuit ModelingThe use of an electrical circuit (composed of resistors, capacitors, etc.) to model the electrochemical interface.Allows for the quantification of physical parameters like Rct and Cdl from experimental impedance data. mtak.hu

Chromatographic and Spectrometric Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a highly effective method for determining its purity and concentration. A common approach involves using a C18 stationary phase column with a mobile phase typically consisting of a mixture of methanol and an aqueous buffer, such as water with ammonium formate at pH 3.0 or a water/methanol mixture at pH 5.0. nih.govetsu.edu

The method's validation according to established guidelines demonstrates its reliability for quantitative analysis. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). etsu.edunih.gov For hydroquinone, HPLC methods exhibit excellent linearity over a wide range of concentrations, with correlation coefficients (r²) consistently approaching 1.0. nih.govetsu.edunih.gov The precision of the method is typically high, with relative standard deviations (RSD) well below 5.0%, and accuracy is confirmed through recovery studies, with values often falling between 86% and 116%. nih.govetsu.edu

Table 3: Performance Characteristics of HPLC Methods for Hydroquinone Analysis

ParameterReported Value/RangeReference
Linearity Range0.5-200 µg/mL; 2.0-40.0 µg/mL; 2 µM-2 mM nih.govetsu.edunih.gov
Correlation Coefficient (r or r²)≥0.9997; 0.9998; 0.9981 nih.govetsu.edunih.gov
Limit of Detection (LOD)0.05-1.0 µg/mL; 0.16 µg/mL; 0.2 µM nih.govetsu.edunih.gov
Limit of Quantitation (LOQ)0.53 µg/mL; 33.45 ppm etsu.edustikesmitrakeluarga.ac.id
Accuracy (Recovery %)86.5% - 116.3%; 92.4% - 99.0%; 89% - 112% nih.govetsu.edunih.gov
Precision (RSD %)< 5.0%; < 2.2%; < 7.55% nih.govetsu.edunih.gov

UV-Visible Spectrophotometry for Chromophore-Based Detection

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. This compound, containing the phenolic chromophore, is well-suited for this technique. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For hydroquinone, the maximum absorbance (λmax) is typically observed around 290 nm. researchgate.net A UV-Visible spectrophotometric method involves preparing a calibration curve from standard solutions of known concentrations and measuring their absorbance at the λmax. researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Method validation studies have demonstrated that UV-Vis spectrophotometry provides good linearity over specific concentration ranges, with high correlation coefficients. researchgate.netinnovareacademics.in The sensitivity of the method is characterized by the limit of detection (LOD) and limit of quantification (LOQ). innovareacademics.innih.gov

Table 4: Validation Parameters for UV-Visible Spectrophotometric Analysis of Hydroquinone

ParameterReported Value/RangeSolvent/MediumReference
λmax289.6 nm; 290 nm; 293 nmpH 5.5 Phosphate Buffer; 0.05 M H₂SO₄; Methanol researchgate.netinnovareacademics.innih.gov
Linearity Range5-40 µg/mL; 10-40 µg/mL; 1-50 µg/mLpH 5.5 Phosphate Buffer; 0.05 M H₂SO₄; Methanol researchgate.netinnovareacademics.innih.gov
Correlation Coefficient (R²)0.998; 0.997; 0.9998pH 5.5 Phosphate Buffer; 0.05 M H₂SO₄; Methanol researchgate.netinnovareacademics.innih.gov
Limit of Detection (LOD)2.358 µg/mL; 0.24 µg/mL0.05 M H₂SO₄; Methanol researchgate.netnih.gov
Limit of Quantitation (LOQ)0.72 µg/mLMethanol nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds and can be used for product profiling and impurity identification in this compound samples.

For non-volatile compounds like hydroquinone, a derivatization step is often required to increase volatility and thermal stability, making them amenable to GC analysis. nih.gov This process enhances sensitivity and improves chromatographic peak shape. nih.gov Once separated by the GC column, the analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly specific identification.

The selectivity of the GC-MS method can be enhanced by using the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific m/z values characteristic of the target analyte. nih.gov For hydroquinone, a characteristic ion might be used for quantification, providing excellent specificity even in complex matrices. nih.gov

Table 5: GC-MS Parameters for Hydroquinone-Related Analysis

ParameterDescription/ValueReference
PrincipleSeparation by GC, followed by detection and identification by MS. nih.govmdpi.com
Sample PreparationOften requires a derivatization step to increase volatility. nih.gov
Detection ModeSelected Ion Monitoring (SIM) for enhanced selectivity and sensitivity. nih.gov
Quantitative Ion (m/z)m/z 239 (for derivatized hydroquinone) nih.gov
Retention Time5.44 min (for derivatized hydroquinone, specific to method) nih.gov

Theoretical and Computational Chemistry Approaches for Monopotassium Hydroquinone

Molecular Dynamics Simulations for Interfacial and Condensed Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of large ensembles of molecules in condensed phases (liquids and solids) and at interfaces.

Molecular dynamics simulations can be used to study the phase behavior of hydroquinone (B1673460) systems, including the equilibrium between vapor and liquid phases. By simulating a system with a vapor-liquid interface, properties such as surface tension and the density profile across the interface can be determined. These simulations provide a molecular-level understanding of the intermolecular forces that govern the phase behavior and interfacial properties of hydroquinone and its derivatives.

A crucial component of accurate molecular dynamics simulations is the force field, which is a set of parameters that describes the potential energy of a system of atoms or molecules. For new or uncommon molecules like monopotassium hydroquinone, a specific force field may need to be developed.

This process typically involves using quantum chemical calculations to determine properties such as equilibrium bond lengths, bond angles, and partial atomic charges for the molecule. These quantum mechanically derived data are then used to parameterize the classical force field. The accuracy of the developed force field is then validated by comparing the results of MD simulations with available experimental data or with the results of higher-level quantum chemical calculations.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its role in oxidation-reduction reactions or its behavior as a proton donor.

For example, the reactivity of hydroquinone and its corresponding anion towards radicals like superoxide (B77818) can be investigated using quantum chemical descriptors. ethz.chresearchgate.net The reaction pathways, whether they proceed via one-electron oxidation, reduction, or hydrogen-transfer, are related to frontier molecular orbital interactions. ethz.chresearchgate.net Computational models can help predict the rate constants for these reactions and understand how factors like pH influence the reaction mechanism. ethz.ch

The table below lists some of the key parameters that can be calculated to understand reaction mechanisms involving this compound.

ParameterDescription
Activation Energy (Ea) The minimum energy required for a reaction to occur.
Reaction Enthalpy (ΔH) The net change in heat content during a reaction.
Gibbs Free Energy of Reaction (ΔG) Determines the spontaneity of a reaction.
Transition State Geometry The molecular structure at the highest point on the reaction pathway.

This table is interactive. You can sort and filter the data.

Elucidation of Catalytic Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the catalytic pathways of reactions involving hydroquinone and its derivatives. While specific studies on this compound are limited, the extensive research on the hydroquinone/quinone redox couple provides a strong foundation for understanding its behavior. The deprotonation of one hydroxyl group in this compound results in the hydroquinone anion, a key species in many of its reactions.

Catalytic oxidation of hydroquinone to benzoquinone is a central process that has been computationally explored. These studies reveal that the reaction can proceed through various pathways, often involving radical intermediates and transition states that dictate the reaction rate. For instance, in the Co(salophen)-catalyzed aerobic oxidation of p-hydroquinone, DFT calculations have been employed to compare different potential pathways. acs.org These calculations help in identifying the turnover-limiting step, which in this case involves a proton-coupled electron transfer from a semi-hydroquinone species to a Co(III)-hydroperoxide intermediate. acs.org

The general mechanism for the oxidation of hydroquinone involves the sequential loss of a proton and an electron. The presence of the potassium ion in this compound would influence the electronic properties of the hydroquinone anion, potentially affecting the energetics of these steps. Theoretical models can predict the geometries of transition states, which are the highest energy points along the reaction coordinate. The energy barrier associated with the transition state determines the kinetics of the reaction.

Table 1: Key Intermediates and Concepts in Hydroquinone Catalytic Oxidation

Intermediate/ConceptDescriptionRole in Catalysis
Hydroquinone Anion Hydroquinone with one deprotonated hydroxyl group.The primary reactive species derived from this compound.
Semiquinone Radical Anion Formed by the one-electron oxidation of the hydroquinone anion.A key intermediate in many redox cycling processes.
Benzoquinone The fully oxidized form of hydroquinone.The final product of the oxidation pathway.
Transition State The highest energy structure along the reaction pathway between reactants and products.Determines the activation energy and rate of the reaction.
Proton-Coupled Electron Transfer (PCET) A concerted movement of a proton and an electron.A common mechanism in the oxidation of hydroquinones.

Computational studies on related systems, such as the electrochemical oxidation of hydroquinone derivatives, further illuminate the reaction mechanisms. researchgate.net These studies often involve calculating the energies of reactants, intermediates, products, and transition states to construct a comprehensive picture of the catalytic cycle.

Energy Landscape Analysis for this compound Reactions

The energy landscape, or potential energy surface (PES), provides a multidimensional representation of a molecule's potential energy as a function of its atomic coordinates. libretexts.org Understanding the PES is crucial for predicting reaction outcomes and identifying stable intermediates and high-energy transition states. libretexts.org For reactions involving this compound, the energy landscape would map the energy changes as the molecule undergoes transformations, such as oxidation or participation in other chemical reactions.

A key feature of the PES is the presence of minima, corresponding to stable or metastable species (reactants, intermediates, and products), and saddle points, which represent transition states. libretexts.org The pathway of lowest energy connecting these points on the PES is the most likely reaction pathway.

For the hydroquinone system, computational studies have explored the potential energy surface for processes like proton transfer. For example, the transition between a complex of two hydroquinone anions ([QH⁻···QH⁻]) and a complex of a quinone dianion and a hydroquinone molecule ([Q²⁻···QH₂]) has been mapped out, revealing the energetic barriers and stability of these species. researchgate.net This type of analysis is directly relevant to understanding the behavior of the hydroquinone anion present in this compound.

Table 2: Components of Energy Landscape Analysis

ComponentDefinitionSignificance for this compound Reactions
Potential Energy Surface (PES) A mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgProvides a complete map of all possible chemical transformations.
Stationary Points Points on the PES where the net force on all atoms is zero (minima and saddle points).Represent stable molecules (reactants, products, intermediates) and transition states.
Reaction Coordinate A one-dimensional path on the PES that represents the progress of a reaction.Simplifies the visualization of the energy profile of a reaction.
Activation Energy (Ea) The energy difference between the reactants and the transition state.Determines the rate of the chemical reaction.
Reaction Energy (ΔE) The energy difference between the products and the reactants.Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy).

By calculating the energy landscape, chemists can predict the thermodynamic and kinetic feasibility of various reactions involving this compound. For instance, the reactivity of the hydroquinone anion can be assessed by calculating the energy changes associated with its interaction with other molecules or its transformation into different species. researchgate.net These computational insights are invaluable for designing new catalysts and understanding the fundamental chemical processes governing the reactivity of this compound.

Applications in Advanced Chemical and Material Systems

Monopotassium Hydroquinone (B1673460) in Polymer Science and Engineering

In the realm of polymer science, hydroquinone and its derivatives are indispensable for ensuring the stability of monomers and for tailoring the reaction kinetics of polymer systems.

Polymerization inhibitors are chemical compounds added to reactive monomers to prevent spontaneous polymerization during transport and storage. orgsyn.org Hydroquinone and its salts are highly effective inhibitors, particularly for vinyl and acrylic monomers. patsnap.comchempoint.com The primary function of these inhibitors is to scavenge free radicals, which are the initiators of polymerization. patsnap.com

The inhibition mechanism is particularly effective in the presence of oxygen. patsnap.com Oxygen reacts with initiating free radicals to form peroxy-radicals. Hydroquinone then rapidly reacts with these peroxy-radicals to create a stable free radical complex. This complex can further react with another peroxy-radical to yield stable, non-radical compounds, thereby terminating the chain reaction and stopping or slowing the polymerization process. patsnap.com This function is crucial for extending the shelf life of monomer solutions and preventing hazardous, uncontrolled reactions. patsnap.com For instance, hydroquinone monomethyl ether (MEHQ), a derivative, is commonly used to stabilize acrylic acid and acrylonitrile. orgsyn.orgchempoint.com

MonomerTypical InhibitorPurpose
Acrylic AcidHydroquinone Monomethyl Ether (MEHQ)Prevents inadvertent polymerization during storage. chempoint.com
AcrylonitrileHydroquinone Monomethyl Ether (MEHQ)Avoids spontaneous polymerization into polyacrylonitrile. orgsyn.org
Unsaturated PolyestersHydroquinone (HQ), Mono-tertiary-butylhydroquinone (MTBHQ)Extends shelf life and storage stability. patsnap.com
Vinyl MonomersHydroquinone (HQ)General-purpose inhibition of free-radical polymerization. patsnap.com

Beyond preventing unwanted polymerization, hydroquinone and its derivatives are vital for controlling the cure characteristics of polymer blends, such as those involving unsaturated polyesters and vinyl monomers. mdpi.com The selection of an appropriate inhibitor, or a combination of inhibitors, is crucial for managing the curing process precisely. mdpi.com

Monopotassium Hydroquinone as a Reagent in Organic Synthesis

The reactivity of the hydroquinone moiety makes its potassium salt a valuable tool in organic synthesis, particularly as a reducing agent and as a chemical intermediate for building more complex molecules.

Hydroquinone is widely employed as a reducing agent in the bottom-up synthesis of noble metal nanoparticles, such as those made from gold and silver. mdpi.comyoutube.com In this process, hydroquinone reduces metal ions in a solution to their elemental state (Mⁿ⁺ → M⁰), leading to the nucleation and growth of nanoparticles. youtube.com It is considered a mild reducing agent, which allows for controlled synthesis and the formation of specific nanoparticle shapes, like gold nanorods.

The synthesis of silver nanoparticles in an aqueous medium using hydroquinone has been shown to be governed by progressive nucleation and autocatalytic surface growth, which controls the final morphology of the nanoparticles. youtube.com Similarly, in the synthesis of gold nanoparticles, hydroquinone's relatively low reduction potential drives the kinetically-favored growth of specific particle structures. The efficiency of the reduction can be influenced by factors such as pH; for example, the reduction of Au³⁺ by hydroquinone proceeds successfully in alkaline conditions where the ionized form of hydroquinone is present.

Metal NanoparticleRole of HydroquinoneKey Finding
Gold (Au)Reducing AgentAlmost quantitative reduction of gold ions is possible, allowing for higher yields of nanorods.
Silver (Ag)Reducing AgentControls nanoparticle morphology through progressive nucleation and autocatalytic surface growth. youtube.com
Gold (Au)Reducing AgentMechanochemical milling enhances the reduction of gold salts, even with sub-stoichiometric amounts of hydroquinone. mdpi.com

Hydroquinone and its salts serve as versatile intermediates in the synthesis of a wide range of aromatic compounds. mdpi.com Its fundamental reaction is oxidation to p-benzoquinone, a key building block in organic chemistry. orgsyn.org This transformation is a critical step in processes where hydroquinone acts as a precursor.

The reactivity of its salt form is also exploited in more complex syntheses. For instance, the potassium salt of a hydroquinone derivative, 2-hydroxy-1,4-naphthoquinone, can undergo a tandem Michael-carbene insertion reaction with alkynyliodonium salts to produce furoquinones. This demonstrates the potential for using this compound as a nucleophile to construct fused heterocyclic systems. More broadly, hydroquinone is a known intermediate for manufacturing dyes, agricultural chemicals, and other stabilizers and antioxidants. mdpi.com

Development of Metal-Organic Frameworks (MOFs) Utilizing Hydroquinone Salts

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Hydroquinone and its derivatives are used as organic linkers to create functional MOFs with unique electronic properties. The ability of hydroquinone to be reversibly oxidized to quinone (the hydroquinone/quinone redox couple) makes it an attractive component for developing electroactive or "redox-switchable" MOFs. mdpi.com

These redox-active MOFs can exhibit changes in their properties in response to chemical or electrical stimuli. For example, a zinc-based MOF synthesized with a hydroquinone-derived linker can be chemically oxidized from its hydroquinone form to the benzoquinone form, and this process is reversible upon treatment with a reducing agent. mdpi.com Such switchable materials have potential applications in separations, sensing, and catalysis. mdpi.com Furthermore, MOFs incorporating quinone-based ligands have been investigated as promising cathode materials for lithium-ion batteries, where the framework structure helps to prevent the dissolution of the organic electrode material in the electrolyte, thereby improving cycling stability.

This compound: An Examination of Its Role in the Photochemical Industry

This compound, systematically known as potassium 4-hydroxyphenoxide, is a chemical compound that has garnered interest within various scientific fields. While its parent compound, hydroquinone, is a well-established and extensively documented developing agent in the photochemical industry, the specific applications and detailed research findings for this compound in this sector are not widely reported in publicly available scientific literature.

Hydroquinone itself is a cornerstone of photographic development, valued for its ability to reduce silver halides in exposed photographic emulsions to metallic silver, thereby forming the visible image. Its derivatives have been explored to modify and enhance its performance in various photochemical processes. One such derivative that is well-documented is potassium hydroquinone monosulfonate, a distinct compound from this compound. This sulfonated version is utilized in certain specialized photographic developer solutions, notably in color reversal film processing such as the Kodak E-6 process. The sulfonate group alters the compound's solubility and electrochemical properties, offering specific advantages in these applications.

In contrast, detailed research findings, comparative performance data, and established applications for this compound (the simple potassium salt of hydroquinone) within the photochemical industry, including photography and photolithography, remain scarce. While the fundamental redox chemistry of the hydroquinone moiety suggests potential as a reducing agent, the specific advantages, reaction kinetics, and performance characteristics of the monopotassium salt in photochemical systems have not been sufficiently investigated or documented in accessible research.

Environmental Abiotic Transformation and Degradation Pathways

Environmental Distribution and Compartmentalization of Hydroquinone (B1673460) Derivatives

Hydroquinone occurs in the environment as a result of both human activities and natural processes from plants and animals. atamankimya.comnih.gov Its distribution across different environmental compartments—air, water, and soil—is dictated by its physicochemical properties. With a moderate solubility in water and a very low vapor pressure, hydroquinone is not expected to volatilize significantly from water or soil surfaces. atamankimya.comoecd.org

Industrial manufacturing is a primary source of hydroquinone release into the environment, potentially contaminating the air, water, and soil. oecd.org It can be released into the atmosphere during its production and use, such as in the manufacturing of methyl methacrylate. epa.gov Effluents from photographic processing and condensate water from coal gasification are also potential sources of hydroquinone in aquatic systems. epa.gov In the soil, hydroquinone is expected to be removed by oxidation processes or direct photolysis on the surface. atamankimya.com Due to its physical and chemical characteristics, it is not expected to significantly bioconcentrate in fish and other aquatic organisms. atamankimya.com

PropertyValue/DescriptionImplication for Environmental Distribution
Water Solubility Moderately soluble atamankimya.comCan be transported in aquatic systems. atamankimya.com
Vapor Pressure 2.34 x 10⁻³ Pa at 25°C (very low) oecd.orgVolatilization from soil and water is minimal. atamankimya.comoecd.org
Bioconcentration Factor Estimated at 40–65 atamankimya.comNot expected to significantly bioconcentrate in aquatic life. atamankimya.com
Sources Industrial production/use, natural products, byproduct of metabolism in some species atamankimya.comnih.govoecd.orgWidespread but low-level presence in various environmental compartments. nih.gov

Abiotic Degradation Mechanisms of Hydroquinone in Aquatic Systems

In aquatic environments, hydroquinone is non-persistent and subject to several abiotic degradation processes, primarily photochemical reactions and chemical oxidation. atamankimya.com

Photodegradation is a significant pathway for the removal of hydroquinone from the environment. oecd.org In the presence of light, especially UV radiation, hydroquinone can be transformed into various intermediates. researchgate.net The process can be enhanced by photocatalysts like titanium dioxide (TiO₂), which is a focus of advanced oxidation processes for water treatment. acs.org

During the photocatalytic degradation of hydroquinone, the primary products identified include hydroxybenzoquinone and 1,2,4-benzenetriol. acs.org The initial step in one complex pathway involves hydroxylation to form 1,2,4-benzenetriol. acs.org Further reactions lead to the oxidative cleavage of the aromatic ring, eventually resulting in the formation of smaller acyclic compounds. acs.org Direct photolysis, without a catalyst, is generally a much slower process. acs.org

Table 2: Key Intermediates in the Photochemical Degradation of Hydroquinone

Intermediate Compound Role in Pathway
Benzoquinone Product of reversible oxidation, can be reduced back to hydroquinone. acs.org
1,2,4-Benzenetriol Formed via hydroxylation of hydroquinone; a key intermediate. acs.org

Hydroquinone is a reducing agent that readily undergoes oxidation. inchem.org A primary abiotic degradation mechanism is autooxidation, a reaction with molecular oxygen, particularly in alkaline solutions. inchem.org This process converts hydroquinone to p-benzoquinone. inchem.org This redox reaction is reversible under certain conditions. inchem.org

The oxidation of hydroquinone can be accelerated by various oxidants, including nitric acid, persulfates, and metal salts. inchem.org The presence of copper ions (Cu(II)) has been shown to strongly catalyze the oxidation of hydroquinone to benzoquinone, a reaction accompanied by the consumption of oxygen and the generation of hydrogen peroxide. inchem.orgnih.gov In the absence of such catalysts, hydroquinone undergoes autoxidation slowly in phosphate-buffered saline. nih.gov

Influence of Environmental Factors on Abiotic Transformation Kinetics

The rate at which hydroquinone degrades through abiotic pathways is significantly influenced by several environmental factors.

The pH of the aqueous medium is a critical factor in the chemical stability of hydroquinone. inchem.org The rate of autooxidation is highly pH-dependent; the reaction occurs very rapidly at an alkaline pH, often resulting in a brown solution, but proceeds very slowly in an acidic medium. inchem.org Studies on degradation via microelectrolysis also show that acidic conditions (specifically an initial pH of 3) are more favorable for removal than neutral or alkaline conditions. nih.goviwaponline.com In some iron-dependent degradation systems, the highest rates of hydroxyl radical formation, a key step in degradation, occur at a pH of 4. nih.gov Above this pH, the rate can decrease due to the faster autoxidation of ferrous iron. nih.gov

Dissolved oxygen is a necessary reactant for the autooxidation of hydroquinone. inchem.orgnih.gov The oxidation process involves the consumption of molecular oxygen, and its availability can therefore influence the rate of degradation. inchem.orgnih.gov

Table 3: Effect of pH on Hydroquinone Autooxidation Rate

pH Condition Rate of Autooxidation
Acidic Very slow inchem.org

The kinetics of photochemical degradation are directly related to light intensity and the spectral distribution of the light source. researchgate.net Experiments comparing different light sources have demonstrated this dependency; for instance, the degradation of hydroquinone was noted to be considerably slow with a 75 W light source but faster when using a 250 W mercury lamp. researchgate.net This indicates that higher light intensity leads to a faster rate of photocatalytic degradation. researchgate.net The efficiency of photodegradation is also dependent on the ability of hydroquinone or a photosensitizer in the water to absorb the available wavelengths of light. researchgate.net

Conclusion and Future Directions in Monopotassium Hydroquinone Research

Synthesis and Reaction Control Challenges

The synthesis of monopotassium hydroquinone (B1673460) ostensibly involves the straightforward acid-base reaction of hydroquinone with one equivalent of a potassium base, such as potassium hydroxide (B78521). However, the primary challenge lies in achieving high selectivity and controlling the reaction to prevent the formation of the dipotassium (B57713) salt. This selective mono-deprotonation is crucial for applications where the presence of a free hydroxyl group is necessary for subsequent reactions or specific binding interactions.

Future research in this area should focus on developing refined synthetic protocols that offer precise control over the stoichiometry and reaction conditions. This could involve exploring various potassium bases, solvent systems, and temperature profiles to optimize the yield and purity of the monopotassium salt. Moreover, in-situ monitoring techniques could be employed to better understand the equilibrium between the mono- and di-potassium species, providing valuable data for reaction optimization. The selective synthesis of mono-ethers from hydroquinone, which faces similar challenges of selectivity, suggests that achieving high yields of the mono-potassium salt is a non-trivial but achievable goal with careful methodological development. researchgate.netias.ac.in

Advancements in Spectroscopic and Computational Characterization

Detailed characterization of monopotassium hydroquinone is essential for understanding its structure, bonding, and electronic properties. While extensive spectroscopic data exists for hydroquinone, including FT-IR, Raman, and NMR spectra, similar comprehensive data for its monopotassium salt is not as readily available. chemicalbook.comspectrabase.comresearchgate.nethmdb.caresearchgate.netnist.goviarjset.comresearchgate.netresearchgate.netchemicalbook.comresearchgate.net

Future work should prioritize the thorough spectroscopic analysis of pure this compound.

NMR Spectroscopy: ¹H and ¹³C NMR studies would elucidate the changes in the electronic environment of the aromatic ring upon deprotonation. Shifts in the proton and carbon signals, as well as changes in coupling constants, would provide insight into the charge distribution in the phenoxide form.

Vibrational Spectroscopy: FT-IR and Raman spectroscopy can be used to identify the characteristic vibrational modes of the C-O⁻ bond and the changes in the O-H stretching frequency of the remaining hydroxyl group, potentially indicating the presence and strength of hydrogen bonding in the solid state or in solution. iarjset.comresearchgate.netresearchgate.netresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction studies would provide definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination environment of the potassium ion. This would also reveal the nature of intermolecular interactions, such as hydrogen bonding and packing arrangements. researchgate.netrsc.org

Table 1: Potential Spectroscopic Shifts from Hydroquinone to this compound

Spectroscopic TechniqueExpected Changes for this compoundRationale
¹H NMR Upfield shift of aromatic protonsIncreased electron density on the aromatic ring due to the phenoxide group.
¹³C NMR Significant downfield shift for the carbon bearing the O⁻ group (C-O⁻)Deshielding effect of the negatively charged oxygen.
FT-IR Disappearance of one O-H stretch, appearance of C-O⁻ stretching vibrationsDeprotonation of one hydroxyl group and formation of the phenoxide.

Computational studies, particularly using Density Functional Theory (DFT), will be invaluable in complementing experimental data. iarjset.com DFT calculations can predict the optimized geometry, vibrational frequencies, and NMR chemical shifts of this compound. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and reactivity.

Expanding Applications in Green Chemistry and Advanced Materials

The unique properties of this compound could be harnessed for a variety of applications in green chemistry and the development of advanced materials.

In green chemistry , this compound could serve as a more reactive and water-soluble alternative to hydroquinone as a reducing agent. Its enhanced nucleophilicity could be beneficial in organic synthesis, potentially allowing for reactions under milder conditions. For instance, its use in the synthesis of nanoparticles, such as gold nanorods, could offer advantages in terms of reaction kinetics and control over particle size and morphology. nih.gov

In the realm of advanced materials , this compound could be a valuable monomer or precursor for the synthesis of novel polymers. Its bifunctional nature, possessing both a nucleophilic phenoxide and a hydroxyl group, could be exploited to create polymers with unique architectures and properties. For example, it could be used in the synthesis of poly(arylene ether sulfone)s or other high-performance polymers, where its incorporation could enhance properties such as solubility, thermal stability, or ion-exchange capacity. researchgate.net Furthermore, its potential as a polymerization inhibitor or initiator in specific contexts warrants investigation. google.comnih.govresearchgate.net The direct electrochemical co-polymerization of hydroquinone with other monomers has shown promise, and the use of its potassium salt could offer new avenues in this area. rsc.orgmdpi.com

Interdisciplinary Research Opportunities

The study of this compound opens up numerous avenues for interdisciplinary research, bridging chemistry, materials science, and potentially biology and environmental science.

Coordination Chemistry: The interaction of the potassium ion with the phenoxide and the remaining hydroxyl group, as well as with solvent molecules, presents interesting questions for coordination chemists. Understanding these interactions is key to controlling the compound's reactivity and self-assembly.

Electrochemistry: The electrochemical behavior of this compound is expected to differ from that of hydroquinone due to the presence of the phenoxide. Investigating its redox properties could lead to its application in electrochemical sensors or as a component in redox-flow batteries.

Biomedical Applications: Given that hydroquinone has applications in dermatology, understanding the properties of its salt could be relevant. aocd.orgnih.gov For instance, its solubility and reactivity might influence its efficacy or side-effect profile in topical formulations, although this falls outside the direct scope of this chemical analysis.

Environmental Chemistry: The fate and transport of this compound in the environment, as well as its potential role in remediation processes, could be an area of future environmental research.

Q & A

Q. What are the most reliable methods for synthesizing monopotassium hydroquinone derivatives, and how can their purity be validated?

this compound derivatives can be synthesized via nucleophilic substitution or esterification reactions, often involving hydroquinone precursors and potassium-containing reagents under controlled pH conditions. For example, thiosulfonate derivatives of hydroquinone are synthesized using benzoquinone fragments and thiosulfoester esters, followed by purification via column chromatography . Purity validation typically employs high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. Electrochemical sensors, such as nano-ZnO-C composite electrodes, are also effective for detecting trace impurities due to their high sensitivity (detection limit: 1.0 × 10⁻⁸ mol/L) .

Q. How can researchers ensure the chemical stability of this compound in experimental formulations?

Stability is influenced by pH, light, and oxidative agents. Incorporating antioxidants like N-acetylcysteine (0.05%) significantly reduces oxidation and polymerization in hydroquinone-based formulations, as demonstrated in gel and cream matrices. Theoretical modeling of molecular interactions between stabilizers and hydroquinone derivatives can further optimize stability . Accelerated aging studies under varying temperatures and light exposure are recommended to simulate long-term stability .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection is widely used for quantification, with validation parameters including linearity (R² > 0.99), precision (%RSD < 2), and recovery rates (95–105%) . Capillary electrophoresis is suitable for simultaneous analysis of hydroquinone derivatives alongside other quinones (e.g., arbutin, kojic acid) in cosmetic or environmental samples . For real-time monitoring, cyclic voltammetry with nanocomposite electrodes offers rapid, cost-effective detection .

Advanced Research Questions

Q. How can predictive modeling resolve contradictions in hydroquinone-related toxicity data across species?

Discrepancies in carcinogenicity studies (e.g., renal tumors in male F344 rats vs. no human epidemiological evidence) may arise from species-specific metabolic pathways. For instance, hydroquinone exacerbates chronic progressive nephropathy in rats, a condition absent in humans. Computational tools like PASS-online predict bioactivity by analyzing structure-activity relationships (85% accuracy), helping prioritize experimental validation of high-risk derivatives . Dose-response modeling using benchmark dose (BMD) analysis further clarifies thresholds for toxicity, particularly for thyroid hyperplasia observed in mice .

Q. What experimental designs address the challenge of hydroquinone-induced oxidative stress in cellular studies?

Hydroquinone generates reactive oxygen species (ROS), complicating in vitro assays. To mitigate this, studies should include ROS scavengers (e.g., N-acetylcysteine) and control for exposure duration (<3 hours). Transcriptional profiling (e.g., qPCR for IL-1β, TNF-α) quantifies inflammatory cytokine suppression while controlling for cytotoxicity via viability assays (e.g., MTT) . For chronic exposure models, longitudinal tracking of oxidative markers (e.g., glutathione levels) is critical .

Q. How do microbial degradation pathways inform bioremediation strategies for hydroquinone-contaminated environments?

Certain Pseudomonas and Rhodococcus strains metabolize hydroquinone via ortho-cleavage pathways, producing non-toxic intermediates like maleylacetate. Enzymatic studies highlight catechol dioxygenase as a key catalyst. Bioremediation efficacy depends on optimizing pH (6.5–7.5) and nutrient availability (e.g., nitrogen sources), with metagenomic screening identifying robust microbial consortia for field applications .

Q. What methodological gaps exist in current occupational safety standards for hydroquinone exposure?

Existing standards lack data on inhalation toxicity and long-term mutagenicity. While dermal depigmentation and ocular damage are well-documented, epidemiological studies are limited by small cohorts and confounding variables (e.g., co-exposure to quinone derivatives). Future research should prioritize inhalation exposure models in rodents and develop sensitive biomarkers (e.g., urinary mercapturic acid conjugates) for human monitoring .

Contradiction Analysis

Q. How can researchers reconcile conflicting evidence on hydroquinone’s carcinogenic potential?

Rodent studies show hydroquinone induces renal and thyroid tumors via ROS-mediated mechanisms, but human data remain inconclusive due to insufficient cohort sizes and smoking confounders. A weight-of-evidence approach, integrating genotoxicity assays (e.g., micronucleus tests) and mechanistic studies (e.g., topoisomerase II inhibition), supports a threshold model where carcinogenicity occurs only above cytotoxicity-inducing doses . Meta-analyses of occupational exposure cohorts are urgently needed to resolve this discrepancy .

Methodological Recommendations

Q. What statistical approaches are optimal for analyzing skewed hydroquinone concentration data in environmental samples?

Non-parametric tests (e.g., Mann-Whitney U) are preferred for skewed datasets, as seen in hydroquinone analyses of skin creams (skewness = 4.086). Transformations (e.g., log-normal) or bootstrapping improve normality assumptions for regression models. Cross-tabulation and Fisher’s exact tests effectively categorize risk factors (e.g., ochronosis incidence by Fitzpatrick skin type) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.